Cas no 338759-79-8 (2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-)

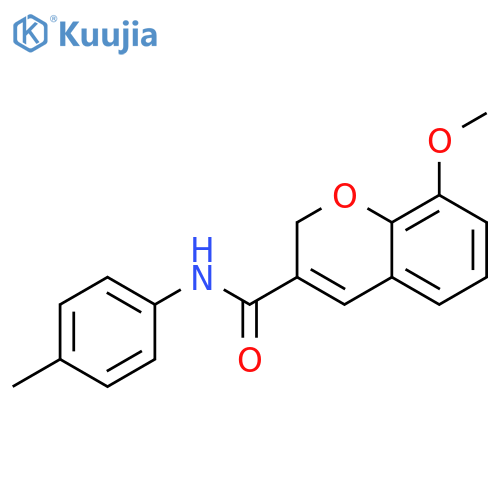

338759-79-8 structure

商品名:2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-

CAS番号:338759-79-8

MF:C18H17NO3

メガワット:295.332484960556

MDL:MFCD00202062

CID:5185315

2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-

-

- MDL: MFCD00202062

- インチ: 1S/C18H17NO3/c1-12-6-8-15(9-7-12)19-18(20)14-10-13-4-3-5-16(21-2)17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)

- InChIKey: RSGHTBXQXBENFM-UHFFFAOYSA-N

- ほほえんだ: C1OC2=C(OC)C=CC=C2C=C1C(NC1=CC=C(C)C=C1)=O

じっけんとくせい

- 密度みつど: 1.243±0.06 g/cm3(Predicted)

- ふってん: 519.1±50.0 °C(Predicted)

- 酸性度係数(pKa): 13.69±0.70(Predicted)

2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-1mg |

8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |

338759-79-8 | 98% | 1mg |

¥436 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-5mg |

8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |

338759-79-8 | 98% | 5mg |

¥537 | 2023-04-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00887173-1g |

8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |

338759-79-8 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-20mg |

8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |

338759-79-8 | 98% | 20mg |

¥1183 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-2mg |

8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |

338759-79-8 | 98% | 2mg |

¥619 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-50mg |

8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |

338759-79-8 | 98% | 50mg |

¥1501 | 2023-04-04 | |

| abcr | AB297365-100 mg |

8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide; . |

338759-79-8 | 100mg |

€221.50 | 2023-04-26 | ||

| abcr | AB297365-100mg |

8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide; . |

338759-79-8 | 100mg |

€283.50 | 2025-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-25mg |

8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |

338759-79-8 | 98% | 25mg |

¥1386 | 2023-04-04 | |

| Ambeed | A918906-1g |

8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |

338759-79-8 | 90% | 1g |

$350.0 | 2024-08-02 |

2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

338759-79-8 (2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338759-79-8)2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-

清らかである:99%

はかる:1g

価格 ($):315.0